Tert-butyl 3-((ethylamino)methyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-((ethylamino)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O2 . It has a molecular weight of 242.36 . The compound is typically stored at 4°C and has a physical form of oil .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C13H26N2O2/c1-5-14-10-11-8-6-7-9-15 (11)12 (16)17-13 (2,3)4/h11,14H,5-10H2,1-4H3/t11-/m1/s1 .Physical and Chemical Properties Analysis
This compound is an oil-like substance that is stored at 4°C . It has a molecular weight of 242.36 and a molecular formula of C13H26N2O2 .Scientific Research Applications
Synthetic Routes and Chemical Synthesis
One of the primary research interests in this compound lies in its involvement in the synthesis of complex molecules. For example, it has been identified as a key intermediate in the synthesis of Vandetanib, a therapeutic agent. The study by Mi (2015) analyzed various synthetic routes to determine a suitable industrial production method, highlighting its role in achieving high yields and commercial viability in manufacturing scales (W. Mi, 2015).
Environmental and Biological Applications
Further research explores the environmental fate and biodegradation of related compounds, such as Methyl Tert-Butyl Ether (MTBE), which shares structural similarities. For instance, the study of the decomposition of MTBE by adding hydrogen in a cold plasma reactor provides insights into alternative methods for environmental remediation of related substances (L. Hsieh et al., 2011). This research is pivotal for understanding the environmental impact and degradation pathways of such compounds.
Advanced Material and Chemical Engineering
In the field of chemical engineering, the applications extend to the purification and separation processes, such as the use of polymer membranes for the separation of MTBE from other substances, indicating the significance of tert-butyl based compounds in enhancing fuel performance and addressing environmental concerns (A. Pulyalina et al., 2020).
Bioremediation and Environmental Safety
Research on biodegradation and the environmental fate of ethyl tert-butyl ether (ETBE), a compound structurally related to "Tert-butyl 3-((ethylamino)methyl)piperidine-1-carboxylate", suggests microbial pathways capable of degrading such ethers, underscoring the importance of understanding microbial interactions with these substances for environmental safety and remediation efforts (S. Thornton et al., 2020).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
tert-butyl 3-(ethylaminomethyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-14-9-11-7-6-8-15(10-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWOKZBYDLULCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCN(C1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692899 | |
Record name | tert-Butyl 3-[(ethylamino)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887587-98-6 | |
Record name | tert-Butyl 3-[(ethylamino)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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